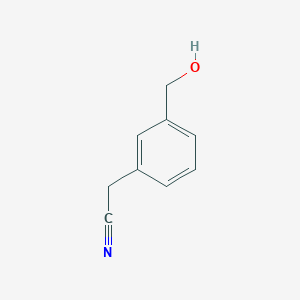

2-(3-(Hydroxymethyl)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[3-(hydroxymethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIGUBDBBSHGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622022 | |

| Record name | [3-(Hydroxymethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177665-49-5 | |

| Record name | [3-(Hydroxymethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(Hydroxymethyl)phenyl)acetonitrile: Synthesis, Characterization, and Pharmaceutical Applications

CAS Number: 177665-49-5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-(hydroxymethyl)phenyl)acetonitrile, a key building block in contemporary organic and medicinal chemistry. The document details its chemical and physical properties, outlines robust synthetic protocols, and explores its significant role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on antidepressant medications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling, characterization, and application of this versatile chemical intermediate.

Introduction: The Strategic Importance of Arylacetonitriles in Drug Discovery

Arylacetonitrile scaffolds are privileged structures in medicinal chemistry, serving as versatile precursors for a wide array of pharmacologically active molecules.[1][2] The nitrile functionality offers a gateway to diverse chemical transformations, including hydrolysis to phenylacetic acids, reduction to phenethylamines, and addition of organometallic reagents to form ketones. The strategic placement of a hydroxymethyl group on the phenyl ring, as in the case of this compound, introduces an additional reactive handle for molecular elaboration, enabling the construction of complex architectures with tailored biological activities. This guide focuses specifically on the meta-substituted isomer, highlighting its unique synthetic utility and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical entity is paramount for its effective use in a laboratory or industrial setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 177665-49-5 | [3][4] |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Expected to be a solid or oil | General knowledge |

| Purity | Commercially available up to ≥97% | [1][3] |

Synthesis of this compound: A Practical Approach

While a specific, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the available literature, a robust synthetic strategy can be devised based on established methods for analogous hydroxyphenylacetonitriles.[5] The following protocol is a well-reasoned adaptation of these methods.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the nucleophilic substitution of a suitable benzylic halide with a cyanide source. The hydroxymethyl group can be introduced either before or after the cyanomethylation step. A plausible and efficient route starts from 3-(bromomethyl)benzonitrile, which can be subjected to hydrolysis of the nitrile group to a carboxylic acid, followed by reduction to the alcohol. However, a more direct approach would be the reduction of a precursor already containing the hydroxymethyl moiety. A practical synthesis is proposed starting from 3-methylbenzoic acid.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 177665-49-5|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 2-(3-(Hydroxymethyl)phenyl)acetonitrile: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-(Hydroxymethyl)phenyl)acetonitrile, a substituted aromatic nitrile, serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique bifunctional nature, possessing both a reactive nitrile group and a primary alcohol, makes it a valuable precursor in the construction of a wide array of molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: Strategic Importance in Synthesis

The strategic placement of the hydroxymethyl and cyanomethyl groups on the phenyl ring in this compound offers synthetic chemists a powerful tool for molecular elaboration. The nitrile moiety can be readily transformed into amines, carboxylic acids, or ketones, while the hydroxyl group provides a handle for esterification, etherification, or oxidation. This dual functionality allows for sequential or orthogonal synthetic strategies, making it a coveted building block for creating diverse compound libraries and for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1] Its structural motif is found within several important pharmaceutical compounds, highlighting its relevance in drug discovery and development.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 177665-49-5 | |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Boiling Point | 145 °C at 13 Torr | [4] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.21 ± 0.10 | [4] |

| Solubility | Soluble in many organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Limited solubility in water. | [5] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of this compound. The expected spectral data are outlined below, providing a benchmark for researchers to verify the identity and purity of their synthesized material.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹H NMR (500 MHz, CDCl₃) δ (ppm):

-

7.30-7.45 (m, 4H): Aromatic protons of the phenyl ring.

-

4.70 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

3.75 (s, 2H): Methylene protons of the cyanomethyl group (-CH₂CN).

-

2.50 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent.

-

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

-

¹³C NMR (125 MHz, CDCl₃) δ (ppm):

-

139.0: Quaternary aromatic carbon attached to the hydroxymethyl group.

-

133.0: Quaternary aromatic carbon attached to the cyanomethyl group.

-

129.0, 128.5, 127.0, 126.5: Aromatic CH carbons.

-

118.0: Nitrile carbon (-C≡N).

-

64.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).

-

23.0: Methylene carbon of the cyanomethyl group (-CH₂CN).

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

FT-IR (KBr, cm⁻¹):

-

3400-3300 (broad): O-H stretching vibration of the hydroxyl group.

-

3100-3000: Aromatic C-H stretching vibrations.

-

2950-2850: Aliphatic C-H stretching vibrations of the methylene groups.

-

2250 (sharp, medium): C≡N stretching vibration of the nitrile group.[5]

-

1600, 1480: Aromatic C=C ring stretching vibrations.

-

1050: C-O stretching vibration of the primary alcohol.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

MS (EI, 70 eV) m/z (%):

-

147 (M⁺): Molecular ion peak.

-

116 ([M-CH₂OH]⁺): Loss of the hydroxymethyl group.

-

103 ([M-CH₂CN]⁺): Loss of the cyanomethyl group.

-

91 ([C₇H₇]⁺): Tropylium ion, a common fragment for benzyl-containing compounds.

-

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis from 3-(Bromomethyl)benzonitrile

A common and reliable method involves the nucleophilic substitution of 3-(bromomethyl)benzonitrile with a cyanide source.

Reaction Scheme:

Caption: Synthesis via Nucleophilic Substitution.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Cyanide Addition: Add sodium cyanide (NaCN) (1.1 eq) portion-wise to the solution at room temperature. Causality: DMSO is an excellent polar aprotic solvent for SN2 reactions, facilitating the displacement of the bromide by the cyanide anion. An excess of NaCN ensures the reaction goes to completion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford this compound.

Reduction of 3-Cyanobenzaldehyde

An alternative approach involves the reduction of the aldehyde functionality of 3-cyanobenzaldehyde, followed by conversion of the resulting alcohol to the nitrile.

Workflow Diagram:

Caption: Multi-step Synthesis from 3-Cyanobenzaldehyde.

Protocol Insight:

The initial reduction of 3-cyanobenzaldehyde to 3-cyanobenzyl alcohol is a critical step. Sodium borohydride (NaBH₄) in methanol is a mild and selective reducing agent for this transformation, leaving the nitrile group intact. Subsequent conversion of the alcohol to a good leaving group, such as a bromide, followed by nucleophilic substitution with cyanide, yields the target molecule. This route offers flexibility as the intermediate alcohol can be used in other synthetic transformations.

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutically active compounds.[1]

Precursor to Biologically Active Scaffolds

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functionalities in drug molecules. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used as a point of attachment for generating esters and ethers, which can modulate the pharmacokinetic properties of a drug candidate.

Role in the Synthesis of Finerenone

A notable application of a structurally related compound is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used for the treatment of chronic kidney disease in patients with type 2 diabetes.[6][7] The synthesis of Finerenone involves a key intermediate, 4-cyano-2-methoxybenzaldehyde, which highlights the importance of cyanobenzaldehyde derivatives in the construction of complex APIs.[8] this compound can serve as a precursor to similar substituted benzonitriles, underscoring its potential in the development of novel therapeutics.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by its two primary functional groups.

Reaction Pathway Diagram:

Caption: Key Chemical Transformations of the Title Compound.

-

Nitrile Group Transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(3-(hydroxymethyl)phenyl)acetic acid.

-

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to 2-(3-(hydroxymethyl)phenyl)ethanamine.

-

Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis affords ketones.

-

-

Hydroxyl Group Transformations:

-

Oxidation: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can oxidize the primary alcohol to 3-(cyanomethyl)benzaldehyde.

-

Esterification: Fischer esterification with a carboxylic acid under acidic catalysis yields the corresponding ester.

-

Etherification: Williamson ether synthesis with an alkyl halide in the presence of a base produces an ether.

-

Conclusion

This compound stands out as a strategically important and versatile building block in organic synthesis. Its bifunctional nature provides a platform for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the creation of novel and complex molecular entities.

References

-

PubChem. 2-(4-(Hydroxymethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

- Google Patents. Process for the preparation of hydroxyphenylacetonitriles.

-

Organic Syntheses. A NEW REAGENT FOR tert-BUTOXYCARBONYLATION: 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available from: [Link]

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. Available from: [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.

-

Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link]

-

PubChem. Phenylacetonitrile. National Center for Biotechnology Information. Available from: [Link]

-

mVOC 4.0. 2-Phenylacetonitrile. Available from: [Link]

- Google Patents. Preparation of phenylacetonitriles.

-

The Good Scents Company. phenyl acetonitrile. Available from: [Link]

-

SciSpace. Synthesis, characterization and investigation of the spectroscopic properties of novel peripherally 2,3,5-trimethylphenoxy subst. Available from: [Link]

-

ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Available from: [Link]

-

Wikipedia. Benzyl cyanide. Available from: [Link]

-

PubChem. 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Available from: [Link]

- Google Patents. Preparation of phenylacetonitriles.

-

RSC Publishing. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Available from: [Link]

-

Wikipedia. Diphenylacetonitrile. Available from: [Link]

- Google Patents. Synthesis method for finerenone and intermediate thereof.

-

Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF FINERENONE. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Available from: [Link]

-

Chinese Journal of Pharmaceuticals. Synthesis of the Related Substances of Finerenone. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

CAS Common Chemistry. Phenylacetonitrile. Available from: [Link]

-

National Institutes of Health. A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist. Available from: [Link]

-

SpectraBase. 2-[3-(Cyanomethyl)phenyl]acetonitrile - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

MDPI. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease. Available from: [Link]

-

Pharmaceutical Technology. Specialty API Synthesis Technologies Attract Attention. Available from: [Link]

-

Chemistry LibreTexts. Functional Groups and IR Tables. Available from: [Link]

-

PubChem. Acetonitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR spectrum [chemicalbook.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Synthesis of the Related Substances of Finerenone [cjph.com.cn]

- 8. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(3-(hydroxymethyl)phenyl)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document delves into the chemical and physical properties, a detailed synthetic protocol, and an in-depth elucidation of its molecular architecture through the interpretation of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the handling and characterization of this versatile intermediate.

Introduction

This compound is a substituted aromatic nitrile that holds significant potential as a precursor in the synthesis of biologically active molecules. Its structure, featuring a reactive nitrile group, a benzylic methylene, and a versatile hydroxymethyl substituent on the phenyl ring, makes it an attractive starting material for the elaboration of more complex molecular frameworks. The strategic placement of the hydroxymethyl group at the meta position offers unique opportunities for derivatization, distinct from its ortho and para isomers. Understanding the precise molecular structure and spectroscopic signature of this compound is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the purity and identity of downstream products. Phenylacetonitrile and its derivatives are known intermediates in the synthesis of a variety of pharmaceuticals, and the subject of this guide is a valuable addition to the medicinal chemist's toolbox[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| CAS Number | 177665-49-5 | [2] |

| Appearance | Predicted to be a solid or oil | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane. | - |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable benzylic halide with a cyanide salt. The following protocol is adapted from a reliable procedure for a structurally related compound and is presented as a robust method for the preparation of the title compound.

Reaction Scheme

Caption: Synthesis of this compound via SN2 reaction.

Experimental Protocol

Materials:

-

3-(Bromomethyl)benzyl alcohol

-

Sodium cyanide (NaCN)

-

Acetone

-

Water, deionized

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(bromomethyl)benzyl alcohol (10.0 g, 49.7 mmol) in 100 mL of acetone.

-

Addition of Cyanide: To this solution, add a solution of sodium cyanide (3.65 g, 74.5 mmol) in 25 mL of water. The addition should be done cautiously in a well-ventilated fume hood due to the toxicity of sodium cyanide.

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acetone is removed under reduced pressure using a rotary evaporator.

-

Extraction: The remaining aqueous residue is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers are washed with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Solvent System: The use of an acetone/water mixture facilitates the dissolution of both the organic substrate and the inorganic cyanide salt, promoting a homogeneous reaction environment for the SN2 reaction.

-

Nucleophile: Sodium cyanide is a cost-effective and readily available source of the cyanide nucleophile.

-

Work-up: The aqueous work-up and extraction are crucial for removing unreacted sodium cyanide and other water-soluble byproducts. Washing with brine helps to remove residual water from the organic phase.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Molecular Structure Elucidation

The molecular structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 5 positions. The key functional groups are the hydroxymethyl group (-CH₂OH), the cyanomethyl group (-CH₂CN), and the aromatic ring itself. The elucidation of this structure relies on a combination of spectroscopic techniques.

Disclaimer: The following spectroscopic data are predicted and are intended for illustrative purposes. Experimental verification is recommended.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.40 | m | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |

| ~4.70 | s | 2H | -CH₂OH (hydroxymethyl protons) |

| ~3.75 | s | 2H | -CH₂CN (cyanomethyl protons) |

| ~1.60 | s (broad) | 1H | -OH (hydroxyl proton) |

Interpretation:

-

The aromatic protons are expected to appear as a complex multiplet in the region of δ 7.30-7.40 ppm. The meta-substitution pattern will lead to complex splitting patterns.

-

The two methylene groups, being adjacent to an oxygen atom and a nitrile group respectively, are deshielded and appear as singlets around δ 4.70 and 3.75 ppm. The singlet nature arises from the absence of adjacent protons.

-

The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | Aromatic C-3 (bearing -CH₂OH) |

| ~131.0 | Aromatic C-1 (bearing -CH₂CN) |

| ~129.0 | Aromatic C-5 |

| ~128.5 | Aromatic C-6 |

| ~127.0 | Aromatic C-4 |

| ~126.5 | Aromatic C-2 |

| ~118.0 | -CN (nitrile carbon) |

| ~64.0 | -CH₂OH (hydroxymethyl carbon) |

| ~23.0 | -CH₂CN (cyanomethyl carbon) |

Interpretation:

-

The aromatic carbons are expected to resonate in the typical downfield region of δ 120-145 ppm. The carbon atoms attached to the substituents (-CH₂OH and -CH₂CN) will have distinct chemical shifts.

-

The nitrile carbon (-C≡N) is characteristically found around δ 118.0 ppm.

-

The carbon of the hydroxymethyl group (-CH₂OH) is expected around δ 64.0 ppm due to the deshielding effect of the oxygen atom.

-

The benzylic carbon of the cyanomethyl group (-CH₂CN) will appear further upfield, around δ 23.0 ppm.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Predicted FT-IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~2250 | Medium | C≡N stretch (nitrile)[3] |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Interpretation:

-

A broad and strong absorption band around 3400 cm⁻¹ is a clear indication of the hydroxyl group (O-H) involved in hydrogen bonding.

-

The sharp, medium intensity peak around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) functional group[3].

-

Absorptions in the 3100-3000 cm⁻¹ region are indicative of the aromatic C-H stretching vibrations.

-

The peaks in the 1600-1450 cm⁻¹ range correspond to the C=C stretching vibrations within the benzene ring.

-

A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks:

-

m/z = 116: Loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion.

-

m/z = 90: Subsequent loss of a hydrogen cyanide molecule (HCN) from the m/z 116 fragment.

-

m/z = 117: Loss of a formyl radical (•CHO) from the molecular ion, possibly through rearrangement.

-

Fragmentation Pathway:

Caption: Predicted fragmentation pathway of this compound.

Applications in Drug Development

Substituted phenylacetonitriles are valuable intermediates in the pharmaceutical industry due to the versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cyclization reactions to form heterocyclic systems. This compound, with its additional hydroxymethyl functional group, offers further opportunities for chemical modification.

Potential Synthetic Applications:

-

Synthesis of Novel Heterocycles: The nitrile and hydroxymethyl groups can be involved in intramolecular cyclization reactions to construct novel heterocyclic scaffolds, which are prevalent in many drug molecules.

-

Introduction of Side Chains: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for the introduction of various side chains, allowing for the exploration of structure-activity relationships (SAR).

-

Precursor to Bioactive Molecules: This compound can serve as a key fragment in the convergent synthesis of more complex drug candidates.

Safety and Handling

As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. In case of inhalation, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, a promising intermediate for pharmaceutical synthesis. Through a combination of a robust synthetic protocol and a thorough analysis of predicted spectroscopic data, a comprehensive understanding of this molecule's characteristics has been established. The insights provided herein are intended to empower researchers and drug development professionals to confidently utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 13, 2026, from [Link]

-

Stenutz, R. (n.d.). 2-(3-hydroxyphenyl)acetonitrile. Stenutz. Retrieved January 13, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0259353). Retrieved January 13, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved January 13, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved January 13, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - (±)-2-Hydroxy-2-phenylacetonitrile GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034666). Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Amygdalin. Retrieved January 13, 2026, from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0059830). Retrieved January 13, 2026, from [Link]

-

mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved January 13, 2026, from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved January 13, 2026, from [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved January 13, 2026, from [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved January 13, 2026, from [Link]

-

Fortune Business Insights. (n.d.). Phenylacetonitrile Market Size, Industry Share, Forecast, 2032. Retrieved January 13, 2026, from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). Acetonitrile. National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Acetonitrile. National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). Benzyl nitrile. National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved January 13, 2026, from [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved January 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Abstract

2-(3-(Hydroxymethyl)phenyl)acetonitrile (CAS No. 177665-49-5) is a pivotal bifunctional building block in modern medicinal chemistry and drug development.[1] Its unique structure, incorporating both a nucleophilic nitrile and a versatile hydroxymethyl group, makes it an attractive starting material for the synthesis of a wide array of complex molecular architectures. This guide provides an in-depth technical exploration of the primary synthetic pathways to this valuable intermediate. We will dissect three core strategies, moving beyond mere procedural steps to analyze the underlying mechanistic principles, the rationale for reagent selection, and the practical considerations for laboratory and potential scale-up applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven understanding of its synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the choice of starting material. Each pathway offers a unique set of advantages and challenges concerning cost, scalability, safety, and reaction efficiency. We will focus on three robust and well-documented approaches:

-

Strategy A: Selective reduction of a precursor ester, methyl 3-(cyanomethyl)benzoate.

-

Strategy B: Nucleophilic cyanation of a 3-(hydroxymethyl)benzyl derivative.

-

Strategy C: Selective reduction of a precursor aldehyde, 3-formylbenzonitrile.

The following diagram provides a high-level overview of these divergent synthetic routes.

Caption: Overview of major synthetic strategies for this compound.

Strategy A: Selective Reduction of Methyl 3-(cyanomethyl)benzoate

This pathway is arguably one of the most robust for large-scale production due to the accessibility of the starting materials and the high efficiency of the individual steps. The strategy hinges on the synthesis of the key intermediate, methyl 3-(cyanomethyl)benzoate, which is then selectively reduced to the target benzyl alcohol.

Synthesis of the Precursor: Methyl 3-(cyanomethyl)benzoate

The industrial synthesis of this precursor typically begins with m-toluic acid and proceeds through a multi-step sequence involving chlorination, esterification, and cyanation.[2][3]

Pathway Logic:

-

Acylation & Chlorination: m-Toluic acid is first converted to its acyl chloride, followed by radical chlorination of the benzylic methyl group to yield m-(chloromethyl)benzoyl chloride.[4]

-

Esterification: The acyl chloride is then esterified with methanol to produce methyl 3-(chloromethyl)benzoate.[4]

-

Cyanation: The final step is a nucleophilic substitution (Sₙ2) reaction where the benzylic chloride is displaced by a cyanide salt, such as sodium or potassium cyanide, to form the nitrile.[2][4] The use of a phase-transfer catalyst like a quaternary ammonium salt can significantly enhance the reaction rate and yield in this step.[2]

Caption: Workflow for the synthesis of the key precursor, methyl 3-(cyanomethyl)benzoate.

Selective Reduction Protocol

The critical transformation is the reduction of the ester functional group to a primary alcohol without affecting the nitrile moiety. Nitriles are susceptible to reduction by powerful hydrides like lithium aluminum hydride (LiAlH₄). Therefore, a milder, more selective reducing agent is required. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose, as it readily reduces esters (often in the presence of an alcohol co-solvent to generate more reactive alkoxyborohydrides in situ) but is generally unreactive towards nitriles under the same conditions.[5]

Experimental Protocol: Reduction of Methyl 3-(cyanomethyl)benzoate [5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-(cyanomethyl)benzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Add sodium borohydride (2.0 eq) to the solution at room temperature.

-

Reflux: Slowly add methanol (6.0 eq) dropwise to the refluxing mixture. The addition of methanol is crucial as it activates the NaBH₄. Continue refluxing for 1-2 hours until foaming ceases, indicating the completion of the reaction.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 3-(cyanomethyl)benzoate | [5] |

| Reagent | Sodium Borohydride / Methanol | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Typical Yield | 75-85% | [5] |

Causality Behind Choices:

-

Sodium Borohydride: Chosen for its chemoselectivity. It is a sufficiently powerful nucleophilic hydride to reduce the ester carbonyl but lacks the reactivity to reduce the electronically stable carbon-nitrogen triple bond of the nitrile.

-

Methanol Co-solvent: Acts as a proton source and reacts with NaBH₄ to form sodium methoxyborohydrides, which are more potent reducing agents than NaBH₄ alone, facilitating the reduction of the relatively unreactive ester group.

Strategy B: Cyanation of a 3-(Hydroxymethyl)benzyl Derivative

This classical approach builds the molecule by forming the carbon-cyanide bond as the key step. It can be executed via a two-step process involving a benzyl halide intermediate or, under specific conditions, as a direct conversion from the benzyl alcohol.

Sub-Pathway via Benzyl Halide (Kolbe Nitrile Synthesis)

This is a foundational method for synthesizing nitriles.[6] The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile to displace a halide from the benzylic carbon.

Step 1: Halogenation of 3-(Hydroxymethyl)benzyl Alcohol The primary alcohol is first converted to a more reactive benzyl halide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the alcohol to a benzyl chloride.[7]

Experimental Protocol: Benzyl Alcohol to Benzyl Chloride [7]

-

Dissolve 3-(hydroxymethyl)benzyl alcohol (1.0 eq) in an inert solvent like dichloromethane (CH₂Cl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour, monitoring by TLC for the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched with a saturated sodium bicarbonate solution and extracted. The crude benzyl chloride is often used directly in the next step without extensive purification.

Step 2: Nucleophilic Substitution with Cyanide The resulting 3-(hydroxymethyl)benzyl chloride is reacted with an alkali metal cyanide, typically in a polar aprotic solvent to facilitate the Sₙ2 reaction.[8]

Experimental Protocol: Cyanation of Benzyl Chloride [2][8]

-

Dissolve the crude 3-(hydroxymethyl)benzyl chloride in a polar aprotic solvent like acetone or DMF.

-

Add sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide (to promote the reaction via the more reactive benzyl iodide in situ).

-

Heat the mixture under reflux with vigorous stirring for 16-20 hours.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The residue is taken up in a solvent like benzene or ethyl acetate and washed with water to remove any remaining cyanide salts.

-

The organic layer is dried and concentrated. The final product is purified by distillation under reduced pressure or column chromatography.

Sub-Pathway via Direct Cyanation of Benzyl Alcohol

A more direct, albeit potentially higher-risk, method involves the one-pot conversion of a benzyl alcohol to the corresponding nitrile. This process avoids the isolation of the benzyl halide intermediate but requires specific conditions and careful handling of reagents. The reaction is typically performed in a polar aprotic solvent like dimethylsulfoxide (DMSO) at elevated temperatures, using a cyanide salt and an acid.[9]

Experimental Protocol: Direct Cyanation [9]

-

Caution: This reaction generates hydrogen cyanide (HCN) in situ and must be performed in a well-ventilated fume hood with appropriate safety measures.

-

Dissolve 3-(hydroxymethyl)benzyl alcohol (1.0 eq) and potassium cyanide (1.2 eq) in DMSO.

-

Heat the mixture to 125°C.

-

Add glacial acetic acid (1.1 eq) dropwise over 1 hour.

-

Stir the mixture at 125°C for an additional 2 hours.

-

Cool the reaction and distill off the DMSO under vacuum.

-

The residue is worked up by partitioning between water and chloroform. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified.

| Parameter | Sub-Pathway 3.1 | Sub-Pathway 3.2 |

| Starting Material | 3-(Hydroxymethyl)benzyl Alcohol | 3-(Hydroxymethyl)benzyl Alcohol |

| Key Reagents | SOCl₂, NaCN | KCN, Acetic Acid |

| Number of Steps | Two (Isolation optional) | One-pot |

| Key Hazard | Thionyl Chloride, Cyanide Salts | In situ generation of HCN gas |

| Typical Yield | 65-80% (over two steps) | 60-70% |

Strategy C: Selective Reduction of 3-Formylbenzonitrile

This pathway is elegant in its simplicity, starting from the commercially available 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde).[10][11] The synthetic challenge is identical to that in Strategy A: selectively reducing one functional group (the aldehyde) while leaving the other (the nitrile) intact.

Pathway Rationale: Aldehydes are significantly more electrophilic and thus more easily reduced than nitriles. This large difference in reactivity allows for the use of mild reducing agents to achieve excellent chemoselectivity. Sodium borohydride (NaBH₄) is again an ideal choice for this transformation.

Caption: Experimental workflow for the reduction of 3-formylbenzonitrile.

Experimental Protocol: Reduction of 3-Formylbenzonitrile

-

Setup: Dissolve 3-formylbenzonitrile (1.0 eq) in a mixture of methanol and THF in a round-bottom flask.

-

Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (1.0-1.2 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the aldehyde.

-

Workup: Carefully quench the reaction by the slow addition of 1N hydrochloric acid until the pH is neutral.

-

Extraction: Remove the organic solvents under reduced pressure. Extract the remaining aqueous residue with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purification is typically achieved via recrystallization or silica gel chromatography.

Causality Behind Choices:

-

3-Formylbenzonitrile: An excellent starting point as the cyano group is already in place, reducing the number of synthetic steps and avoiding the handling of cyanide salts in the final stages.

-

Sodium Borohydride at 0°C: The high reactivity of the aldehyde allows for a stoichiometric amount of NaBH₄ to be used at low temperatures, ensuring a rapid and clean conversion while completely preserving the nitrile group.

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through several viable pathways.

-

Strategy A (Ester Reduction) is highly suitable for large-scale synthesis, leveraging a well-established industrial route to the key precursor.

-

Strategy B (Cyanation) represents a classic approach, with the two-step halide route offering a more controlled, albeit longer, process compared to the direct cyanation method.

-

Strategy C (Aldehyde Reduction) is the most direct and often preferred laboratory-scale method due to its simplicity, high selectivity, and the commercial availability of the starting aldehyde.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale, cost of starting materials, available equipment, and, most critically, the safety infrastructure for handling hazardous reagents like cyanides and powerful hydrides.

References

- Organic Syntheses, Coll. Vol. 2, p.284 (1943); Vol. 18, p.36 (1938). [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0284]

- CN101891649A - Novel 3-cyano methyl benzoate preparing method. [URL: https://patents.google.

- CN101891649B - Novel 3-cyano methyl benzoate preparing method. [URL: https://patents.google.

- US3983160A - Process for the preparation of hydroxyphenylacetonitriles. [URL: https://patents.google.

- Synthesis of α-cyano-3-phenoxy-benzyl alcohol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-alpha-cyano-3-phenoxy-benzyl-alcohol]

- BzMgCl + MeCN, what did I get? - Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=5288]

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [URL: https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2012000100004]

- CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof. [URL: https://patents.google.

- One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. [URL: https://www.beilstein-journals.org/bjoc/content/support/2017/13/180/BJOC-13-180-S1.pdf]

- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0576]

- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. [URL: https://patents.google.

- 4-Formylbenzonitrile 95 105-07-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/105658]

- Synthesis of 2-amino-2-phenyl acetonitrile - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-amino-2-phenyl-acetonitrile]

- What reagents are needed to convert phenylacetonitrile (C6H5CH2CN) to each compound? - Homework.Study.com. [URL: https://homework.study.com/explanation/what-reagents-are-needed-to-convert-phenylacetonitrile-c6h5ch2cn-to-each-compound-a-c6h5ch2coch3-b-c6h5ch2coc-ch3-3-c-c6h5ch2cho-d-c6h5ch2cooh.html]

- Methyl 3-(cyanomethyl)benzoate | 68432-92-8 - Benchchem. [URL: https://www.benchchem.com/product/b184825]

- US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol. [URL: https://patents.google.

- 3-Formylbenzonitrile 98 24964-64-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/146250]

- Supporting Information - General procedure A1-2. [URL: https://www.beilstein-journals.org/bjoc/content/support/2016/12/266/BJOC-12-266-S1.pdf]

- 3-formylbenzenecarbonitrile; M-cyanobenazldehyde; meta-cyanobenzaldehyde; 3-formyl benzonitrile - Chemrio. [URL: https://www.chemrio.com/24964-64-5.html]

- This compound Product Description. [URL: https://www.chemicalbook.com/ProductDesc_EN_177665-49-5.htm]

- α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0498]

- US2783265A - Preparation of phenylacetonitriles. [URL: https://patents.google.

- Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap. [URL: https://eureka.patsnap.

- (PDF) Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates - ResearchGate. [URL: https://www.researchgate.

- SELECTIVE HYDRATION OF NITRILES TO AMIDES USING A RHODIUM CATALYST - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0240]

- Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/O1H/benzylic/alcohols.shtm]

- US4202835A - Preparation of α-cyano-3-phenoxy-benzyl alcohol. [URL: https://patents.google.

- m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/m-Formylbenzonitrile]

- The Discovery and Enduring Legacy of Substituted Phenylacetonitriles: A Technical Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/pdf/B184824.pdf]

Sources

- 1. 177665-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 3. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 10. Benzonitrile,3-formyl; m-Cyanobenzaldehyde; 3-cyano-benzaldehyde; 3-Formylbenzonitrile; m-Formylbenzonitrile; 3-Cyanobenzaldehyde; 3-formylbenzenecarbonitrile; M-cyanobenazldehyde; meta-cyanobenzaldehyde; 3-formyl benzonitrile; m-cyanobenzaldehyde | Chemrio [chemrio.com]

- 11. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3-(Hydroxymethyl)phenyl)acetonitrile: Nomenclature, Properties, Synthesis, and Applications

Executive Summary: (3-(Hydroxymethyl)phenyl)acetonitrile is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Possessing both a reactive nitrile group and a primary alcohol, it serves as a versatile molecular building block for the synthesis of a wide array of more complex molecules. Its structural framework, a substituted phenylacetonitrile, is a common motif in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic routes with mechanistic considerations, and its potential applications in drug discovery and development, tailored for researchers and scientists in the field.

Part 1: Chemical Identity and Nomenclature

The systematic naming of an organic compound is critical for unambiguous communication in scientific literature. The molecule is a derivative of acetonitrile where one hydrogen of the methyl group is replaced by a phenyl ring, which itself is substituted.

IUPAC Nomenclature: The preferred IUPAC name for this compound is 2-(3-(hydroxymethyl)phenyl)acetonitrile .[1] This name is derived by considering acetonitrile (CH₃CN) as the parent structure. The carbon atom of the methyl group is position 1, and the carbon of the cyano group is not numbered in this system. The phenyl group is attached at position 2 of the ethyl chain of "ethanenitrile". Alternatively, and more commonly, the compound is named as a substituted phenylacetonitrile. In this context, (3-(hydroxymethyl)phenyl)acetonitrile is also a correct and widely used name. The parent structure is phenylacetonitrile (benzyl cyanide), and the substituent is a hydroxymethyl group (-CH₂OH) at the meta-position (position 3) of the phenyl ring.

Synonyms and Identifiers: For clarity and comprehensive database searching, it is crucial to be aware of various synonyms and registry numbers.

-

Synonyms: Benzeneacetonitrile, 3-(hydroxymethyl)-; m-hydroxy benzyl cyanide[1]

-

CAS Number: 177665-49-5[1]

-

Molecular Formula: C₉H₉NO[1]

-

Molecular Weight: 147.17 g/mol [1]

Caption: Chemical structure of this compound.

Part 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White crystalline solid | |

| Boiling Point | 145 °C (at 13 Torr) | [1] |

| Melting Point | 53 °C | [2] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.21 ± 0.10 (for the active methylene protons) | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents. |

The presence of the polar hydroxyl and nitrile groups contributes to a higher melting point compared to the parent benzyl cyanide (−24 °C).[3] The hydroxyl group also offers a site for hydrogen bonding, influencing its solubility profile and potential interactions in biological systems.

Part 3: Synthesis and Mechanistic Insights

The synthesis of (3-(hydroxymethyl)phenyl)acetonitrile can be approached from several strategic directions. The choice of route often depends on the availability and cost of starting materials, scalability, and desired purity.

Method 1: Cyanation of 3-(Hydroxymethyl)benzyl Halide

This is a classical and direct approach based on the Kolbe nitrile synthesis, a nucleophilic substitution reaction.[4]

Causality and Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group. The choice of an aprotic polar solvent like acetone or DMSO is crucial as it solvates the counter-ion (e.g., Na⁺) while leaving the cyanide nucleophile relatively free and highly reactive. The addition of sodium iodide can catalytically enhance the reaction rate with benzyl chlorides by in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).[5]

Caption: Workflow for synthesis via the Kolbe nitrile synthesis route.

Experimental Protocol (Illustrative):

-

Halogenation: To a cooled (0 °C) solution of 3-(hydroxymethyl)benzyl alcohol in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to yield crude 3-(hydroxymethyl)benzyl chloride.

-

Cyanation: Dissolve the crude benzyl chloride in anhydrous acetone. Add finely powdered sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).[5]

-

Heat the mixture to reflux with vigorous stirring for 16-20 hours.[5]

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Method 2: Reduction of 3-Cyanobenzaldehyde

An alternative strategy involves the selective reduction of a commercially available precursor.

Causality and Mechanistic Insight: This route leverages the differential reactivity of the aldehyde and nitrile functional groups. Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones to alcohols in the presence of less reactive functional groups like nitriles and esters. The reaction proceeds by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol (Illustrative):

-

Dissolve 3-cyanobenzaldehyde in a protic solvent like methanol or ethanol at room temperature.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

-

Purify the product as described in Method 1.

Part 4: Chemical Reactivity and Synthetic Utility

The value of (3-(hydroxymethyl)phenyl)acetonitrile in drug development stems from the orthogonal reactivity of its three key structural motifs: the nitrile, the active methylene, and the hydroxymethyl group.

Caption: Reactivity map illustrating the synthetic potential of the title compound.

-

Reactions of the Nitrile Group:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, (3-(hydroxymethyl)phenyl)acetic acid. This product is a valuable intermediate for producing non-steroidal anti-inflammatory drugs (NSAIDs) or other APIs where a phenylacetic acid moiety is required. Partial hydrolysis can yield the corresponding amide.

-

Reduction: Catalytic hydrogenation or reduction with strong hydrides like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding 2-(3-(hydroxymethyl)phenyl)ethan-1-amine.[3] This creates a substituted phenethylamine scaffold, a core structure in many neurotransmitter-mimicking drugs and psychoactive compounds.

-

-

Reactions of the Hydroxymethyl Group:

-

Oxidation: Selective oxidation with mild reagents like pyridinium chlorochromate (PCC) can convert the primary alcohol to an aldehyde (3-(cyanomethyl)benzaldehyde). Stronger oxidation would yield the corresponding carboxylic acid.

-

Esterification/Etherification: The alcohol can be readily converted to esters or ethers, providing a straightforward method to modify the compound's lipophilicity, solubility, and metabolic stability—a common strategy in medicinal chemistry to optimize lead compounds.

-

-

Reactions of the Active Methylene Group:

-

Alkylation: The protons on the carbon adjacent to the nitrile and the phenyl ring (the benzylic position) are acidic.[3] Treatment with a strong base like sodium amide or lithium diisopropylamide (LDA) generates a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds at the α-position.[3] This reactivity is foundational for the synthesis of drugs like phenobarbital and methylphenidate.[6]

-

Part 5: Applications in Research and Drug Development

(3-(Hydroxymethyl)phenyl)acetonitrile is not typically an active pharmaceutical ingredient itself but rather a strategic intermediate. Its bifunctional nature allows for its incorporation into a diverse range of molecular architectures.

Role as a Versatile Scaffolding Unit:

-

Phenethylamine Derivatives: As described, reduction of the nitrile furnishes a phenethylamine. The hydroxymethyl group can be used as a handle to attach the molecule to a polymer support for solid-phase synthesis or to introduce other functionalities, enabling the rapid generation of a library of compounds for high-throughput screening.

-

Phenylacetic Acid Derivatives: Hydrolysis provides access to phenylacetic acids. The hydroxymethyl group can be pre-functionalized or modified post-hydrolysis to explore structure-activity relationships (SAR) around a phenylacetic acid core.

-

Synthesis of Heterocycles: The reactive nitrile and active methylene groups can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in modern pharmaceuticals.

Caption: Conceptual workflow in a drug discovery pipeline.

Part 6: Safety and Handling

Compounds related to benzyl cyanide are classified as toxic and hazardous.[3]

-

Toxicity: May be fatal if inhaled, swallowed, or absorbed through the skin.[3] The toxicity is partly due to the potential in-vivo release of cyanide.

-

Irritation: It is an irritant to the skin and eyes.[3]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

-

Regulation: Benzyl cyanide is a DEA List I chemical in the United States and is regulated in other jurisdictions due to its use as a precursor in illicit drug synthesis.[3][4] While this specific derivative may not be explicitly listed, caution and adherence to all local regulations are required.

References

-

Wikipedia. Benzyl cyanide. [Link]

-

Safrole. Benzyl Cyanide Properties, Reactions, and Applications. [Link]

-

RSC Publishing. Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. [Link]

-

Ataman Kimya. BENZYL CYANIDE. [Link]

-

Sciencemadness Wiki. Benzyl cyanide. [Link]

-

Stenutz. 2-(3-hydroxyphenyl)acetonitrile. [Link]

-

Journal of the American Chemical Society. The Preparation of Some Alkyl Substituted Phenylacetonitriles in Liquid Ammonia. [Link]

-

SciSpace. Method for synthesizing phenylacetonitrile by performing continuous reaction. [Link]

-

PubChem. 2-[4-(hydroxymethyl)phenyl]acetonitrile. [Link]

- Google Patents.

-

The Good Scents Company. phenyl acetonitrile. [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. [Link]

- Google Patents.

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

ChemBK. 2-(3-Hydroxyphenyl)acetonitrile. [Link]

Sources

- 1. 177665-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(3-hydroxyphenyl)acetonitrile [stenutz.eu]

- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 4. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-(3-(Hydroxymethyl)phenyl)acetonitrile physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, synthesis pathways, safety protocols, and potential applications of this versatile compound. By integrating structural analysis with practical, field-proven insights, this guide serves as an essential resource for leveraging this molecule in advanced scientific research and pharmaceutical synthesis.

Core Molecular Identity and Structure

This compound is an aromatic compound featuring a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the meta-position and an acetonitrile (-CH₂CN) group. This unique trifunctional arrangement—comprising an aromatic ring, a primary alcohol, and a nitrile—makes it a valuable intermediate in organic synthesis.

The presence of the nitrile group offers a versatile chemical handle for transformations into amines, carboxylic acids, or heterocyclic systems, which are prevalent in medicinal chemistry.[1][2] The primary alcohol function provides a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, further expanding its synthetic utility.

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 177665-49-5 | [3][4][5] |

| Molecular Formula | C₉H₉NO | [3][4] |

| Molecular Weight | 147.17 g/mol | [3][4] |

| Boiling Point | 145 °C at 13 Torr | [3] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.21 ± 0.10 | [3] |

| Purity | ≥95% | [6] |

| IUPAC Name | This compound | [5] |

| SMILES | N#CCC1=CC=CC(CO)=C1 | [4][5] |

| InChI | InChI=1S/C9H9NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4,7H2 | [5] |

Synthesis and Reactivity Insights

While specific, peer-reviewed synthesis procedures for this compound are not detailed in the provided results, a logical synthetic route can be inferred from established organic chemistry principles and related preparations. A common approach involves the conversion of a corresponding benzyl halide or alcohol.

A plausible method is the reaction of 3-(hydroxymethyl)benzyl alcohol with a cyanide source.[7] This type of reaction often requires activation of the benzyl alcohol, for instance, by converting it to a benzyl halide, followed by nucleophilic substitution with a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN).

Caption: Plausible synthetic workflow for this compound.

Reactivity Considerations:

-

Nitrile Group: The nitrile functionality is a key reactive site. It can undergo hydrolysis to form 3-(hydroxymethyl)phenylacetic acid or reduction to yield 2-(3-(hydroxymethyl)phenyl)ethanamine. Its utility as a nitrogen source is significant in the synthesis of nitrogen-containing heterocycles.[1]

-

Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid, depending on the reaction conditions. It can also be converted into ethers or esters.

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the two substituents must be considered.

Applications in Drug Discovery and Development

Phenylacetonitrile derivatives are crucial scaffolds in medicinal chemistry.[8] The nitrile group, in particular, is a valuable pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a metabolically stable functional group that prevents oxidation at the adjacent carbon.[2]

The structure of this compound makes it an attractive starting material for:

-

Selective Serotonin Reuptake Inhibitors (SSRIs): Citalopram, a well-known antidepressant, features a phenylacetonitrile core, highlighting the importance of this moiety in targeting mood disorder pathways.[2]

-

Enzyme Inhibitors: The nitrile group can interact with active site residues of enzymes, making nitrile-containing compounds effective inhibitors in various therapeutic areas.[2]

-

Building Block for Complex Molecules: As a trifunctional molecule, it allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular libraries for high-throughput screening. The use of acetonitrile as a solvent and substrate is widespread in the pharmaceutical industry.[1][9][10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from the closely related compound, phenylacetonitrile, provides essential guidance.[11] Nitrile compounds can be toxic if swallowed, inhaled, or in contact with skin, and may release hydrogen cyanide upon decomposition or reaction with strong acids.[11][12]

Core Safety Protocols:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing vapors or mists. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[13]

-

Storage: Store in a cool, dry, and well-ventilated place.[11][14] Keep the container tightly closed and store locked up, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][14]

-

Stability: The compound is generally stable under normal storage conditions.[11] Avoid exposure to heat and moisture.[11][12]

-

First Aid: In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with plenty of water.[11] If inhaled, move the person to fresh air. Do not induce vomiting if swallowed.[12]

Spectroscopic Characterization

Authenticating the structure of this compound relies on standard spectroscopic techniques. While specific spectra are not provided, the expected signatures can be predicted.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (around 7.2-7.4 ppm), a singlet for the benzylic protons of the acetonitrile group (-CH₂CN), a singlet for the benzylic protons of the hydroxymethyl group (-CH₂OH), and a broad singlet for the alcohol proton (-OH).

-

¹³C NMR: The carbon NMR would display signals for the nitrile carbon (around 118 ppm), aromatic carbons (in the 120-140 ppm range), and the two distinct benzylic carbons (-CH₂CN and -CH₂OH, typically in the 40-65 ppm range).

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol, and C-O stretching would appear around 1000-1200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ).

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its distinct physical properties and the versatile reactivity of its functional groups position it as a valuable intermediate for creating novel molecules with potential therapeutic applications. Adherence to strict safety protocols is paramount when handling this compound due to the potential hazards associated with the nitrile group. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Amygdalin. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

-

Capot Chemical. (2026). Material Safety Data Sheet. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-hydroxy-2-phenylacetonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed by.... Retrieved from [Link]

- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

-

The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Phenylacetonitrile. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2025). (2-Hydroxyphenyl)acetonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative....

-

Thieme. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

-

Ereztech. (n.d.). (R)-2-Hydroxy-2-phenylacetonitrile. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

-

Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

Sources

- 1. laballey.com [laballey.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 177665-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 177665-49-5|this compound|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 8. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. capotchem.com [capotchem.com]

- 14. tcichemicals.com [tcichemicals.com]

2-(3-(Hydroxymethyl)phenyl)acetonitrile solubility data

An In-Depth Technical Guide to the Solubility Profile of 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Authored by: A Senior Application Scientist

Abstract